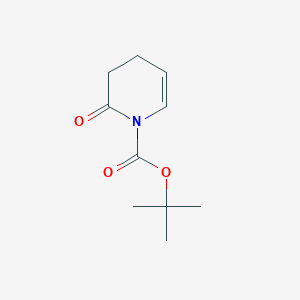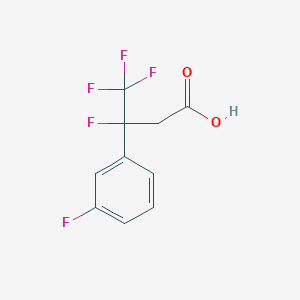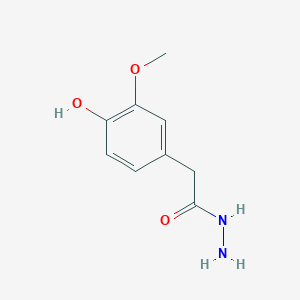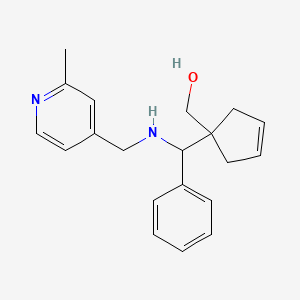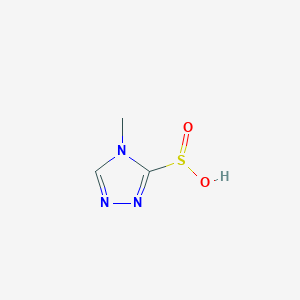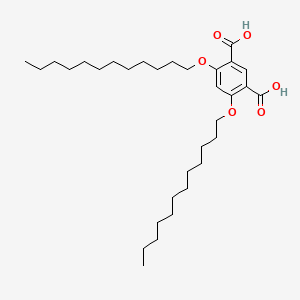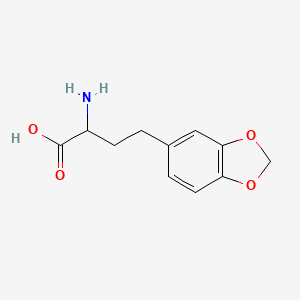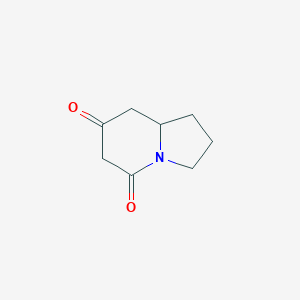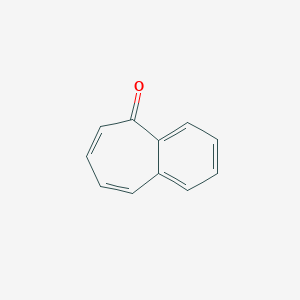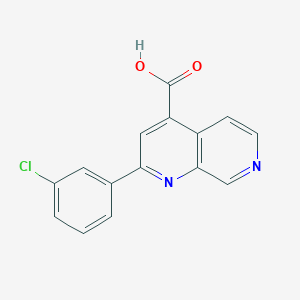
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is a heterocyclic compound that features a naphthyridine core with a carboxylic acid group at the 4-position and a chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid typically involves the following steps:
Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives.
Introduction of the Chlorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chlorophenyl is coupled with a halogenated naphthyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The presence of the chlorophenyl and carboxylic acid groups allows for various chemical interactions, including hydrogen bonding and π-π stacking, which can influence its reactivity and interactions with other molecules
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,7-naphthyridine-4-carboxylic acid: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid: Similar structure but with the chlorine atom in a different position, potentially leading to different chemical and biological properties.
1,7-Naphthyridine-4-carboxylic acid: Lacks the phenyl substituent, which significantly alters its chemical and biological characteristics
Uniqueness
2-(3-Chlorophenyl)-1,7-naphthyridine-4-carboxylic acid is unique due to the specific positioning of the chlorophenyl group, which can influence its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9ClN2O2 |
|---|---|
Molecular Weight |
284.69 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,7-naphthyridine-4-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-3-1-2-9(6-10)13-7-12(15(19)20)11-4-5-17-8-14(11)18-13/h1-8H,(H,19,20) |
InChI Key |
ZEWPTDHQMYGLHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN=C3)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


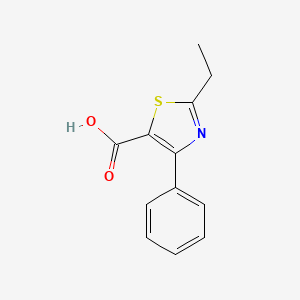
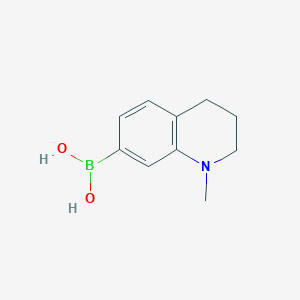
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
